N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex heterocyclic compound featuring a tricyclic core with a sulfonyl group, a thioether linkage, and substituted phenyl moieties. Its structure includes a 4-fluorophenylacetamide group and a 3-methoxyphenylmethyl substituent on the central tricyclic system.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S2/c1-35-20-6-4-5-17(13-20)15-31-22-8-3-2-7-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-11-9-18(27)10-12-19/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZAPJXRQYVXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-86-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique tricyclic structure that incorporates a sulfur atom and multiple functional groups, which may contribute to its biological activity. The presence of the fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.
Molecular Formula: C₁₈H₁₈F₁N₅O₄S
Molecular Weight: 395.43 g/mol
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | 4-fluorophenyl group |
| Methoxy Group | Present on the phenyl ring |
| Thiazole Ring | Part of the tricyclic structure |
| Sulfanyl Linkage | Connects to acetamide |
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
- Anticancer Activity : Compounds with triazole and thiazole rings have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
- Anti-inflammatory Effects : The presence of methoxy groups is often associated with reduced inflammatory responses in cellular models. This suggests that our compound may modulate inflammatory pathways effectively.
- Antimicrobial Properties : Some structurally related compounds have demonstrated antimicrobial activities against various pathogens, indicating potential utility in treating infections .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Interaction : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in pain and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory processes.
Case Studies
A recent study highlighted the anticancer properties of structurally analogous compounds in vitro and in vivo:
- Study Overview : Researchers synthesized a series of triazole-containing compounds and evaluated their effects on breast cancer cell lines.
- Findings : One compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Observations :
Divergences :
- The target compound’s 3-methoxyphenylmethyl group may require orthogonal protection-deprotection strategies compared to analogs with halogenated substituents .
Spectroscopic Properties
Table 2: IR and NMR Spectral Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
